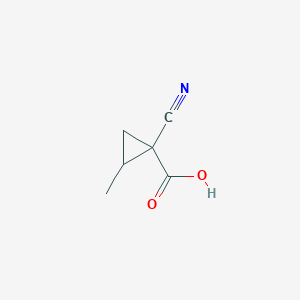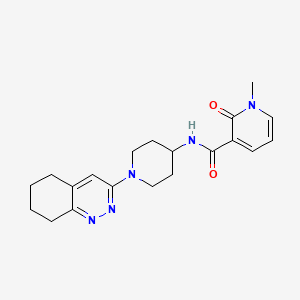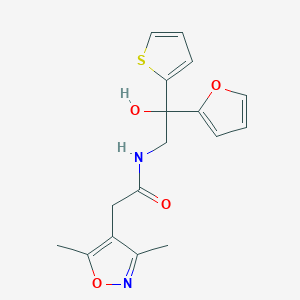![molecular formula C13H17NO3 B2751763 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid CAS No. 1447939-79-8](/img/structure/B2751763.png)
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first developed by Pfizer in 1998 and was approved by the FDA for use in the United States in 1999. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) and is often used as an alternative to traditional NSAIDs due to its lower risk of gastrointestinal side effects.
Mecanismo De Acción
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid works by selectively inhibiting COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions.
Biochemical and Physiological Effects
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to have anti-cancer properties. 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has also been shown to have effects on the cardiovascular system, including reducing the risk of heart attack and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid in lab experiments is its selectivity for COX-2, which allows for the study of the specific effects of COX-2 inhibition. However, 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid also has limitations, including its potential to interact with other drugs and its potential to cause gastrointestinal side effects.
Direcciones Futuras
There are several future directions for research on 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. One area of research is focused on developing new and more effective COX-2 inhibitors that have fewer side effects. Another area of research is focused on understanding the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. Additionally, research is needed to better understand the potential cardiovascular effects of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid involves several steps, including the reaction of 3-bromoanisole with 2-methylbutyryl chloride to form 4-(3-bromoanisyl)-2-methylbutyryl chloride. This intermediate is then reacted with 3-aminoacetophenone to form 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. The synthesis of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has been extensively studied for its potential use in the treatment of various diseases and conditions. One area of research has focused on its anti-inflammatory properties and its potential use in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has also been studied for its potential use in the prevention and treatment of various types of cancer, including colon, breast, and lung cancer.
Propiedades
IUPAC Name |
4-(3-acetamidophenyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(13(16)17)6-7-11-4-3-5-12(8-11)14-10(2)15/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKFBANLPZHTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)NC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751680.png)





![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)
![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride](/img/structure/B2751696.png)
![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)
![1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2751698.png)


